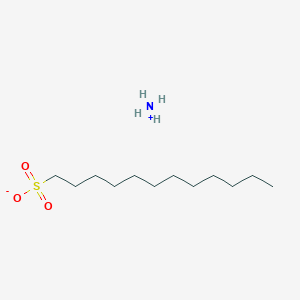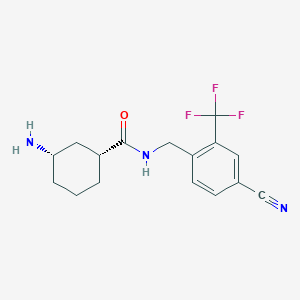
6-(Pyrrolidin-1-yl)nicotinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)nicotinimidamide typically involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. One common method is the cyclization of nicotinic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 6-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the nicotinimidamide structure.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学研究应用
6-(Pyrrolidin-1-yl)nicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with biological macromolecules, leading to the modulation of enzyme activity or receptor binding. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
- 6-(Pyrrolidin-1-yl)nicotinaldehyde
- 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde
- 6-(Pyrrolidin-1-yl)-2(1H)-pyridinone
Comparison: 6-(Pyrrolidin-1-yl)nicotinimidamide is unique due to its specific structure, which combines the nicotinimidamide moiety with a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in scientific research and industrial applications.
属性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC 名称 |
6-pyrrolidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) |
InChI 键 |
ODFQDBVKPBIKBH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)



![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

